molecular formula C23H26N6O3 B13850287 tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate

tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate

Cat. No.: B13850287
M. Wt: 434.5 g/mol
InChI Key: ZBZUKKMFZXKPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate features a pyrimidine core substituted with a 5-amino-2-methylbenzoyl group and a phenylcarbamate moiety. The tert-butyl carbamate group provides steric protection and metabolic stability, while the pyrimidine and benzoyl groups are critical for target binding, likely in kinase inhibition or epigenetic modulation contexts.

Properties

Molecular Formula

C23H26N6O3

Molecular Weight

434.5 g/mol

IUPAC Name

tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate

InChI

InChI=1S/C23H26N6O3/c1-14-8-9-15(24)10-19(14)20(30)27-18-12-25-21(26-13-18)28-16-6-5-7-17(11-16)29-22(31)32-23(2,3)4/h5-13H,24H2,1-4H3,(H,27,30)(H,29,31)(H,25,26,28)

InChI Key

ZBZUKKMFZXKPIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC2=CN=C(N=C2)NC3=CC(=CC=C3)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl carbamate as a protecting group for the amino functionalities. The reaction conditions often include the use of organic solvents such as ethanol and chloroform, and catalysts like palladium for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Functional Group Impacts

Key Substituents and Their Effects
Compound Name (Reference) Key Substituents Functional Impact
Target Compound 5-Amino-2-methylbenzoyl, phenyl carbamate Benzoyl amide enhances hydrogen bonding; tert-butyl improves metabolic stability
tert-Butyl (3-((2-Chloro-5-(hydroxypropan-2-yl)pyrimidin-4-yl)amino)phenyl)carbamate Chloro, hydroxypropan-2-yl Chlorine increases electronegativity; hydroxyl enhances solubility
N-{3-[4-Methyl-2-(methylamino)thiazol-5-yl]pyrimidin-2-yl}benzenesulfonamide Sulfonamide, thiazolyl Sulfonamide acidity improves binding; thiazole contributes to π-π interactions
2-(3-(1,4-Diazepan-1-yl)phenylamino)-4-(4-methylthiazol-5-yl)pyrimidine-5-carbonitrile Carbonitrile, diazepane Nitrile increases lipophilicity; diazepane enhances solubility and flexibility
Physicochemical Properties
  • Solubility : Hydrophilic groups (e.g., hydroxyl in , sulfonamide in ) improve aqueous solubility, whereas tert-butyl and aromatic groups (e.g., benzoyl in the target) reduce it .
  • Stability : tert-Butyl carbamates resist enzymatic hydrolysis, extending half-life compared to methyl or ethyl carbamates .
  • Bioactivity : Thiazolyl and sulfonamide groups (–5) enhance kinase inhibition, while pyrimidine cores facilitate DNA intercalation or ATP-binding pocket interactions .

Comparative Data Table

Compound (Reference) Molecular Formula Key Groups Yield Purity Bioactivity (If Reported)
Target Compound C23H27N7O3 Benzoyl amide, tert-butyl N/A N/A Likely kinase/DNA-targeted
tert-Butyl (3-((2-Chloro-pyrimidin-4-yl)amino)phenyl)carbamate C15H18ClN5O2 Chloro, hydroxypropan-2-yl 58% >95% BRAF/HDAC inhibition
27i () C16H15N6OS Sulfonamide, thiazolyl 13% 99% CDK9 inhibition (IC50 < 100 nM)
12t () C25H29N9O2 Carbonitrile, diazepane 38% 99% PI3K inhibition (IC50 = 8 nM)
11b () C22H30N8O2 Cyclopropyl pyrazole 85% ≥95% Kinase inhibition (undisclosed)

Key Research Findings

Synthetic Challenges : Longer alkyl linkers (e.g., hexyl in ) reduce yields due to steric hindrance, while aromatic substituents (e.g., thiazolyl in ) require precise coupling conditions .

Purity and Characterization : All analogs achieved ≥95% purity via HPLC/column chromatography, with NMR and HRMS confirming structures .

Bioactivity Trends :

  • Sulfonamide-containing compounds () show potent CDK9 inhibition due to electrostatic interactions with ATP-binding pockets .
  • Diazepane and carbonitrile groups () enhance PI3K binding via hydrophobic interactions and conformational flexibility .

Biological Activity

Tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrimidine ring and an amino group, which are crucial for its biological activity. The molecular formula is C16H22N4O2C_{16}H_{22}N_{4}O_{2}, and it has a molecular weight of approximately 306.37 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Tyrosine Kinase Inhibition : Similar compounds have been noted for their role as tyrosine kinase inhibitors, which are critical in the regulation of cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancers characterized by abnormal tyrosine kinase activity .
  • Anticancer Activity : The presence of the pyrimidine moiety suggests potential anticancer properties, as many pyrimidine derivatives have shown efficacy against various cancer cell lines. For instance, studies indicate that modifications in the pyrimidine structure can enhance cytotoxicity against cancer cells .
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors when tested in vitro .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Tyrosine Kinase InhibitionReduced cell proliferation in cancer models
Anticancer ActivityCytotoxic effects on multiple cell lines
Apoptosis InductionIncreased apoptosis in treated cells

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. The mechanism was linked to the compound's ability to disrupt microtubule formation, leading to cell cycle arrest and subsequent apoptosis .
  • Animal Models : In vivo studies using murine models of cancer showed that administration of the compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptotic cells within the tumors treated with the compound, further supporting its role as an effective anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.